molecular formula C15H23N3O4S B2895471 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine CAS No. 2034224-65-0

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine

Cat. No. B2895471
CAS RN: 2034224-65-0
M. Wt: 341.43
InChI Key: XFYKWJKEMXXFDN-UHFFFAOYSA-N
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Description

The compound “3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The cyclohexylsulfonyl group and the methoxypyridazine group are likely to further contribute to the compound’s spatial orientation and overall molecular structure.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the pyrrolidine ring might undergo reactions typical of secondary amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring might influence its solubility and stability .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxy-6-methoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-21-14-7-8-15(17-16-14)22-12-9-10-18(11-12)23(19,20)13-5-3-2-4-6-13/h7-8,12-13H,2-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYKWJKEMXXFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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